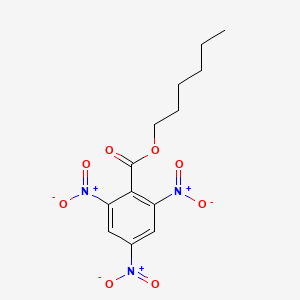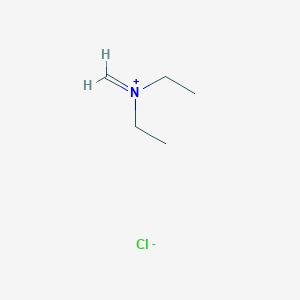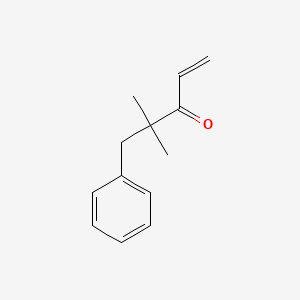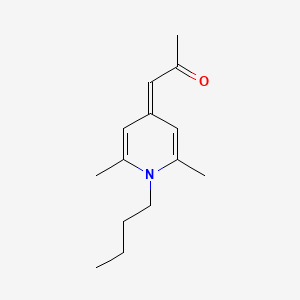![molecular formula C16H22Cl2O2 B14650189 2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one CAS No. 51326-40-0](/img/structure/B14650189.png)
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C16H22Cl2O2 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and an octyloxy group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one typically involves the chlorination of acetophenone derivatives. One common method is to dissolve the acetophenone in glacial acetic acid and introduce dry chlorine gas while maintaining the reaction temperature below 60°C. The reaction mixture is then treated with ice water to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and separation techniques such as distillation and crystallization to purify the final product .
化学反应分析
Types of Reactions
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted acetophenone derivatives.
Reduction: Formation of 2,2-dichloro-1-[4-(octyloxy)phenyl]ethanol.
Oxidation: Formation of 2,2-dichloro-1-[4-(octyloxy)phenyl]acetic acid.
科学研究应用
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar Compounds
2,2-Dichloroacetophenone: Similar structure but lacks the octyloxy group.
1,1-Dichloroacetophenone: Another derivative with different substitution patterns.
2,4-Dichloroacetophenone: Contains chlorine atoms at different positions on the phenyl ring.
Uniqueness
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
51326-40-0 |
|---|---|
分子式 |
C16H22Cl2O2 |
分子量 |
317.2 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(4-octoxyphenyl)ethanone |
InChI |
InChI=1S/C16H22Cl2O2/c1-2-3-4-5-6-7-12-20-14-10-8-13(9-11-14)15(19)16(17)18/h8-11,16H,2-7,12H2,1H3 |
InChI 键 |
MEEISXIINHYHPO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)




![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)





![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)

